N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide
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Overview
Description
- It contains a cyclopropane ring and a thiazole moiety, making it an interesting hybrid structure.
N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide: is a chemical compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis by introducing the thiazole group onto the cyclopropane scaffold.
Reaction Conditions: Specific reaction conditions may vary, but typical steps involve cyclization reactions and amine coupling.
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) may be employed.
Major Products: The products formed depend on the specific reaction conditions. Further research is needed to determine the exact outcomes.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its use in materials science or other applications.
Mechanism of Action
- The compound’s mechanism of action remains speculative. It could modulate specific pathways or protein targets, but detailed studies are lacking.
Comparison with Similar Compounds
- Highlight its unique features and potential advantages.
Thiazole Derivatives: Compare it with other thiazole-containing compounds (e.g., Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone ).
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-5-ylmethylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H15N3OS/c14-10(8-1-2-8)13-4-3-11-5-9-6-12-7-15-9/h6-8,11H,1-5H2,(H,13,14) |
InChI Key |
RBCBNSPUQXAALT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNCC2=CN=CS2 |
Origin of Product |
United States |
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